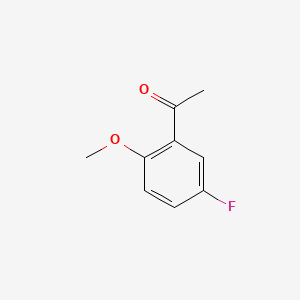

1-(5-Fluoro-2-methoxyphenyl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVGMLMIQIPAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40372011 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-82-9 | |

| Record name | 1-(5-Fluoro-2-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40372011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-Fluoro-2'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS Number: 445-82-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Fluoro-2-methoxyphenyl)ethanone, also known as 5'-Fluoro-2'-methoxyacetophenone, is a substituted aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a fluoro and a methoxy group on the phenyl ring, makes it a valuable building block in medicinal chemistry, particularly for the development of anti-cancer and anti-inflammatory agents.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectral data.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 445-82-9 | [2] |

| Molecular Formula | C₉H₉FO₂ | [1][2][3] |

| Molecular Weight | 168.16 g/mol | [2][3] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Density | 1.188 g/mL at 25 °C | [2] |

| Boiling Point | 92-98 °C at 5 mmHg | [1] |

| Refractive Index (n20/D) | 1.5186 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| SMILES String | COc1ccc(F)cc1C(C)=O | [2] |

| InChI Key | CNVGMLMIQIPAFY-UHFFFAOYSA-N | [2] |

Table 2: Spectral Data Summary

| Technique | Key Data Points |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.64 (s, 3H, -COCH₃), 3.92 (s, 3H, -OCH₃), 6.94 (dd, J=9.1, 4.0 Hz, 1H, Ar-H), 7.18 (ddd, J=9.1, 7.3, 3.3 Hz, 1H, Ar-H), 7.48 (dd, J=9.0, 3.2 Hz, 1H, Ar-H)[4] |

| ¹³C NMR | Characteristic peaks for carbonyl carbon (C=O) are observed in the range of 190-215 ppm. Aromatic carbons and methyl carbons from acetyl and methoxy groups also show distinct signals.[5] |

| Mass Spectrometry (MS) | Molecular Ion (M+): m/z 168. Key fragments would include loss of a methyl group (m/z 153) and the benzoyl cation (m/z 125).[4][6] |

| Infrared (IR) Spectroscopy | Strong C=O stretch expected around 1660–1700 cm⁻¹ (aromatic ketone). C-O-C stretching and C-F stretching bands are also characteristic.[5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis Protocol: Methylation of 5-Fluoro-2-hydroxyacetophenone

This protocol is adapted from a common synthetic route for this compound.[4]

Materials:

-

5-Fluoro-2-hydroxyacetophenone

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-fluoro-2-hydroxyacetophenone (10.4 g, 61.8 mmol) in acetone (50 mL) in a round-bottom flask.

-

Add potassium carbonate (2.50 g, 18.1 mmol) to the solution.

-

Add dimethyl sulfate (2.54 g, 16.5 mmol) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After cooling to room temperature, add water (20 mL) and stir for 3 hours.

-

Partition the mixture between dichloromethane (50 mL) and brine (50 mL).

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a yellow oil.[4]

References

Spectroscopic Profile of 1-(5-Fluoro-2-methoxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 1-(5-Fluoro-2-methoxyphenyl)ethanone (CAS No. 445-82-9). Due to the absence of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for acquiring such spectra are also provided, offering a foundational methodology for laboratory application. This guide is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

This compound is an aromatic ketone of interest in medicinal chemistry and organic synthesis. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including NMR, IR, and MS. This document serves as a technical resource, presenting a predicted spectroscopic profile of the molecule and outlining the standard methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Disclaimer: The following data are predicted by computational methods and have not been experimentally verified. Actual experimental values may vary.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | dd | 1H | H-6 |

| ~7.15 | td | 1H | H-4 |

| ~6.95 | dd | 1H | H-3 |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.60 | s | 3H | -C(O)CH₃ |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~198.0 | C=O |

| ~158.0 (d, J ≈ 240 Hz) | C-5 |

| ~155.0 | C-2 |

| ~125.0 (d, J ≈ 10 Hz) | C-1 |

| ~118.0 (d, J ≈ 25 Hz) | C-4 |

| ~115.0 (d, J ≈ 8 Hz) | C-6 |

| ~112.0 (d, J ≈ 25 Hz) | C-3 |

| ~56.0 | -OCH₃ |

| ~31.0 | -C(O)CH₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2950-3000 | Medium | Aliphatic C-H Stretch |

| ~1680 | Strong | C=O (Aryl Ketone) Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O Stretch (Asymmetric) |

| ~1100 | Strong | C-F Stretch |

| ~1020 | Medium | Aryl-O Stretch (Symmetric) |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 168 | 100 | [M]⁺ (Molecular Ion) |

| 153 | 80 | [M - CH₃]⁺ |

| 125 | 60 | [M - CH₃CO]⁺ |

| 95 | 40 | [C₆H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the magnetic field to ensure homogeneity.

-

Acquire the ¹H spectrum using standard pulse sequences.

-

Acquire the ¹³C spectrum, often with proton decoupling to simplify the spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR)

Materials:

-

This compound (a small amount of solid)

-

FTIR Spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

This compound (a small amount)

-

Mass Spectrometer with an EI source

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

An In-depth Technical Guide to the Synthesis and Reactivity of 1-(5-Fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reactivity of 1-(5-Fluoro-2-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and materials science research. This document details a robust two-step synthetic pathway from commercially available starting materials. Furthermore, it explores the compound's reactivity, focusing on transformations of the ketone moiety and substitutions on the aromatic ring. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in their laboratory work.

Introduction

This compound is a substituted acetophenone derivative. The presence of a fluorine atom, a methoxy group, and a ketone functional group makes it a versatile building block in organic synthesis. The fluorine and methoxy groups significantly influence the electronic properties of the aromatic ring, directing further substitutions and modulating the reactivity of the acetyl group. This compound and its derivatives are of interest in medicinal chemistry due to the prevalence of the fluoromethoxy-phenyl motif in bioactive molecules.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a two-step process commencing with 4-fluorophenol. The initial step involves a Fries rearrangement to introduce the acetyl group, followed by a selective methylation of the phenolic hydroxyl group.

Synthesis Pathway

The overall synthetic scheme is presented below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone via Fries Rearrangement

This procedure involves the acylation of 4-fluorophenol followed by an intramolecular Fries rearrangement.

Materials:

-

4-Fluorophenol

-

Acetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Ethyl acetate

-

Water

Procedure:

-

To a three-neck flask, add 4-fluorophenol (72.00 g, 642.0 mmol).

-

Cool the flask to 0°C with stirring.

-

Slowly add acetyl chloride (57.50 g, 732.0 mmol) dropwise to the flask.

-

After the addition is complete, allow the mixture to stir at 25°C for 2 hours.

-

Heat the mixture to 130°C.

-

Slowly and cautiously add anhydrous aluminum trichloride (111.50 g, 835.0 mmol) in portions.

-

Stir the resulting mixture at 130°C for 2 hours.

-

Cool the reaction mixture and quench by carefully adding 500 mL of water with stirring.

-

Extract the aqueous mixture three times with 300 mL of ethyl acetate.

-

Combine the organic layers and concentrate in vacuo to yield the crude product.

| Parameter | Value | Reference |

| 4-Fluorophenol | 72.00 g | [1] |

| Acetyl Chloride | 57.50 g | [1] |

| Anhydrous AlCl₃ | 111.50 g | [1] |

| Reaction Temperature | 130°C | [1] |

| Reaction Time | 2 hours | [1] |

| Yield | 98.4% (crude) | [1] |

Step 2: Methylation of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

This procedure details the selective methylation of the phenolic hydroxyl group.

Materials:

-

1-(5-Fluoro-2-hydroxyphenyl)ethanone

-

Dimethyl sulfate (DMS)

-

Potassium carbonate (K₂CO₃)

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve 1-(5-Fluoro-2-hydroxyphenyl)ethanone (10.0 g, 64.9 mmol) in 100 mL of acetone.

-

Add potassium carbonate (13.5 g, 97.4 mmol) to the solution.

-

Stir the suspension vigorously and add dimethyl sulfate (8.1 g, 64.9 mmol) dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain this compound.

| Parameter | Value |

| 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 10.0 g |

| Dimethyl Sulfate | 8.1 g |

| Potassium Carbonate | 13.5 g |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Expected Yield | >90% |

Reactivity of this compound

The reactivity of this compound is governed by its three key functional groups: the ketone, the aromatic ring, and the methoxy and fluoro substituents.

Overview of Reactivity

Caption: Potential reactivity pathways for this compound.

Reactions at the Ketone Functional Group

The ketone moiety is a primary site for chemical transformations.

-

Reduction: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(5-fluoro-2-methoxyphenyl)ethanol, using mild reducing agents such as sodium borohydride (NaBH₄).

-

Condensation Reactions: The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various condensation reactions, such as the Aldol condensation with aldehydes or ketones, to form new carbon-carbon bonds.

-

Alpha-Halogenation: In the presence of a halogen (e.g., bromine) and an acidic or basic catalyst, the alpha-carbon of the ketone can be halogenated to yield compounds like 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone. This derivative is a useful intermediate for further synthetic modifications.

Experimental Protocol: Alpha-Bromination

Materials:

-

This compound

-

Bromine (Br₂)

-

Acetic acid

Procedure:

-

Dissolve this compound (5.0 g, 29.7 mmol) in 50 mL of glacial acetic acid in a flask equipped with a dropping funnel.

-

Slowly add a solution of bromine (4.75 g, 29.7 mmol) in 10 mL of acetic acid dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone.

| Parameter | Value |

| This compound | 5.0 g |

| Bromine | 4.75 g |

| Solvent | Acetic Acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Expected Product | 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone |

Electrophilic Aromatic Substitution

The methoxy group is a strong activating group and is ortho-, para-directing, while the fluoro and acetyl groups are deactivating. The acetyl group is a meta-director. The directing effects of the substituents will influence the position of incoming electrophiles. The positions ortho and para to the strongly activating methoxy group are the most likely sites for substitution.

Applications in Drug Development

Substituted acetophenones are valuable precursors in the synthesis of a wide range of pharmaceutical compounds. The fluoro and methoxy substituents in this compound can enhance metabolic stability and binding affinity of target molecules. This intermediate can be utilized in the synthesis of various heterocyclic compounds and other complex molecules with potential biological activity. For instance, it can serve as a key building block for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents.

Conclusion

This compound is a synthetically accessible and reactive intermediate. This guide provides a solid foundation for its preparation and further functionalization. The detailed protocols and reactivity overview are intended to facilitate its use in research and development, particularly in the field of medicinal chemistry. The versatile nature of this compound makes it a valuable tool for the synthesis of novel molecules with potential therapeutic applications.

References

A Technical Guide to the Biological Activity Screening of 1-(5-Fluoro-2-methoxyphenyl)ethanone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-(5-Fluoro-2-methoxyphenyl)ethanone represent a promising scaffold in medicinal chemistry. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides an in-depth overview of the biological activity screening of chalcone derivatives synthesized from this compound and various substituted aldehydes. While specific data for derivatives of this compound is limited in publicly available literature, this guide leverages data from closely related fluoro- and methoxy-substituted chalcones to illustrate the potential biological activities and the methodologies for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this chemical scaffold.

Data Presentation: Biological Activities of Analogous Chalcone Derivatives

The following tables summarize the quantitative biological activity data for chalcone derivatives that are structurally analogous to those derived from this compound. These chalcones typically feature a substituted phenyl ring (Ring A, from the acetophenone) and another substituted phenyl ring (Ring B, from the aldehyde).

Disclaimer: The data presented below is for chalcone derivatives synthesized from acetophenones with similar substitution patterns (e.g., fluoro, methoxy) to this compound. This information should be considered representative and used as a guide for screening new derivatives.

Table 1: Anticancer Activity of Analogous Fluoro- and Methoxy-Substituted Chalcone Derivatives

| Compound ID | Ring A Substitution | Ring B Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| Chalcone 1 | 2',4',6'-Trimethoxy | 5-Bromo-2-pyridyl | HeLa | 3.20 | [1] |

| MCF-7 | 3.85 | [1] | |||

| Chalcone 2 | 2',4',6'-Trimethoxy | 4-Fluorophenyl | A549 | >100 | |

| Chalcone 3 | 4'-Morpholinophenyl | 4-Chlorophenyl | C6 (Rat Glioma) | 12.5 | [2] |

| HeLa | 6.25 | [2] | |||

| Chalcone 4 | 3,4,5-Trimethoxyphenyl | 4-Fluorophenyl | MGC-803 | 0.025 | [3] |

| HCT-116 | 0.042 | [3] |

Table 2: Antimicrobial Activity of Analogous Fluoro- and Methoxy-Substituted Chalcone Derivatives

| Compound ID | Ring A Substitution | Ring B Substitution | Microorganism | MIC (µg/mL) | Reference |

| Chalcone A | 2,4-Dichlorophenyl | 2,4-Difluorophenyl | E. coli | - | [4] |

| P. aeruginosa | - | [4] | |||

| S. aureus | - | [4] | |||

| K. pneumoniae | - | [4] | |||

| Chalcone B | 2-Hydroxy-5-nitrophenyl | 4-Methoxyphenyl | E. coli | 22 | [4] |

| P. aeruginosa | 29 | [4] | |||

| S. aureus | 28 | [4] | |||

| K. pneumoniae | 19.5 | [4] | |||

| Chalcone C | Trimethoxy | 2-Fluorophenyl | S. aureus | - | [5][6] |

| Chalcone D | Trimethoxy | 2-Trifluoromethylphenyl | S. aureus | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological screening of chalcone derivatives.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones from an acetophenone and a benzaldehyde derivative.[7][8]

Materials:

-

This compound

-

Substituted benzaldehydes

-

Ethanol or Methanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (e.g., 40-50%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of KOH or NaOH dropwise to the reaction mixture.

-

Continue stirring at room temperature for a specified period (typically several hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the reaction mixture into cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

-

Characterize the synthesized chalcones using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used for screening anticancer compounds.[10][11]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Synthesized chalcone derivatives

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the synthesized chalcone derivatives in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14][15][16]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Synthesized chalcone derivatives

-

Standard antimicrobial agents (positive controls)

-

Inoculum suspension standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial two-fold dilutions of the synthesized chalcone derivatives in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well containing the compound dilutions with the microbial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

Signaling Pathways Modulated by Chalcone Derivatives

Chalcones are known to exert their biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways that are often implicated in the anticancer and anti-inflammatory activities of chalcone derivatives.

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation and cancer.[1][3][17][18][19] Chalcones have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cell proliferation, differentiation, and apoptosis.[20][21] Dysregulation of this pathway is common in cancer. Chalcones can modulate MAPK signaling, often leading to cell cycle arrest and apoptosis in cancer cells.

The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation.[2][22][23][24][25][26] Its aberrant activation is a hallmark of many cancers. Chalcones have been reported to inhibit this pathway, thereby promoting apoptosis in cancer cells.

Conclusion

Derivatives of this compound, particularly the corresponding chalcones, hold significant promise as a source of new therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide has provided a framework for the synthesis and biological evaluation of these compounds, including detailed experimental protocols and an overview of relevant signaling pathways. The presented data on analogous compounds serves as a valuable starting point for structure-activity relationship studies and further lead optimization. Researchers and drug development professionals are encouraged to utilize these methodologies to explore the full therapeutic potential of this versatile chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antibacterial, antibiofilm, and docking studies of chalcones against multidrug resistance pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Synthesis of chalcone (3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one): advantage of sonochemical method over conventional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acgpubs.org [acgpubs.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. Broth microdilution reference methodology | PDF [slideshare.net]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Benzylideneacetophenone Derivative Alleviates Arthritic Symptoms via Modulation of the MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. SG06, a Chalcone Derivative Targets PI3K/AKT1 Pathway for Neuroprotection and Cognitive Enhancement in an Alzheimer's Disease-Like Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Evidence that a Novel Chalcone Derivative, Compound 27, Acts on the Epithelium Via the PI3K/AKT/Nrf2-Keap1 Signaling Pathway, to Mitigate LPS-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

The Pivotal Role of 1-(5-Fluoro-2-methoxyphenyl)ethanone in Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – 1-(5-Fluoro-2-methoxyphenyl)ethanone, a key aromatic ketone, is emerging as a significant building block in the landscape of medicinal chemistry. This technical guide provides an in-depth analysis of its synthesis, applications, and the biological activities of its derivatives, with a particular focus on chalcones as promising therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the existing literature and detailed experimental protocols.

Core Synthesis and Physicochemical Properties

This compound, also known as 2-acetyl-4-fluoroanisole, is a readily available chemical intermediate. Its synthesis and key properties are summarized below.

| Property | Value |

| CAS Number | 445-82-9 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 48-50 °C |

| Boiling Point | 118-120 °C at 10 mmHg |

A common synthetic route to its precursor, 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone, involves the Fries rearrangement of 4-fluorophenyl acetate. Subsequent methylation of the hydroxyl group yields this compound.

Application in the Synthesis of Bioactive Chalcones

The most prominent application of this compound in medicinal chemistry is as a precursor for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that serve as scaffolds for a wide array of biologically active compounds, exhibiting properties such as anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[1][2][3]

The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of the ketone with a variety of substituted benzaldehydes.[4]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol outlines the general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

-

This compound

-

Substituted benzaldehyde

-

Ethanol

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the aqueous NaOH solution dropwise to the cooled mixture.

-

Allow the reaction to stir at room temperature for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Acidify the mixture with dilute acid (e.g., HCl) to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Biological Activity of Derived Chalcones

Chalcones derived from this compound are of significant interest due to their potential therapeutic applications. While specific data for chalcones from this exact starting material is emerging, the broader class of fluorinated and methoxylated chalcones has been shown to possess potent biological activities.

For instance, a series of novel 2,4,5-trimethoxy chalcone derivatives were synthesized and evaluated for their antioxidant and antimicrobial properties. Several compounds exhibited significant antioxidant activity in the DPPH free radical scavenging assay.[1]

Table 1: Representative Biological Activity of Structurally Related Chalcones

| Compound | Target/Assay | Activity | Reference |

| (E)-1-(5-fluoro-2-hydroxyphenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | DPPH radical scavenging | Antioxidant | [1] |

| Fluorinated chalcone derivatives | Antimicrobial | Antibacterial & Antifungal | [2] |

| 4'-fluoro-2'-hydroxy-chalcone derivatives | Anti-inflammatory | In vivo models | [3] |

Potential as Kinase Inhibitors

The structural motif of this compound is also found in more complex molecules designed as kinase inhibitors, which are a cornerstone of modern cancer therapy. While direct synthesis of a marketed drug from this specific ketone is not prominently documented, its structural similarity to intermediates used in the synthesis of kinase inhibitors like Lorlatinib suggests its potential as a valuable starting material in this area. Further research into the derivatization of this compound could lead to the discovery of novel kinase inhibitors.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its primary application lies in the straightforward synthesis of chalcones, a class of compounds with a broad spectrum of biological activities. The presence of both fluorine and methoxy substituents provides a unique electronic and steric profile that can be exploited for the development of novel therapeutic agents. Further exploration of this scaffold, particularly in the realm of kinase inhibitors, holds significant promise for future drug discovery efforts. This guide serves as a foundational resource for researchers looking to leverage the potential of this important chemical entity.

References

An In-depth Technical Guide to 1-(5-Fluoro-2-methoxyphenyl)ethanone: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(5-Fluoro-2-methoxyphenyl)ethanone, a key intermediate in the synthesis of pharmaceutically active compounds. While the specific discovery of this compound is not prominently documented in scientific literature, its significance is intrinsically linked to its role as a crucial building block in the development of the atypical antipsychotic drug, Iloperidone. This guide details its synthesis, supported by experimental protocols and quantitative data, and illustrates its position in the broader context of pharmaceutical manufacturing.

Introduction and Historical Context

This compound, with the CAS number 445-82-9, is a fluorinated aromatic ketone. Its history is not marked by a singular discovery event but rather by its emergence as a valuable intermediate in medicinal chemistry. The primary driver for its synthesis and utilization has been its role in the multi-step synthesis of Iloperidone, an atypical antipsychotic agent used for the treatment of schizophrenia. The structural features of this compound, specifically the fluorine and methoxy substitutions on the phenyl ring, are critical for building the core structure of Iloperidone.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-fluorophenol. The first step involves the synthesis of its precursor, 1-(5-Fluoro-2-hydroxyphenyl)ethanone, via a Fries rearrangement. The subsequent step is the methylation of the hydroxyl group to yield the final product.

Step 1: Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

The most common method for the synthesis of 1-(5-Fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate.[1][2] This reaction involves the acyl group's migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride.

Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate [2]

-

Acetylation of 4-Fluorophenol: In a three-neck flask, 4-fluorophenol (72.00 g, 642.0 mmol) is stirred at 0°C. Acetyl chloride (57.50 g, 732.0 mmol) is added dropwise. The mixture is then stirred at 25°C for 2 hours.

-

Fries Rearrangement: The reaction mixture is heated to 130°C, and anhydrous aluminum trichloride (111.50 g, 835.0 mmol) is added slowly. The resulting mixture is stirred at 130°C for 2 hours.

-

Work-up and Isolation: After cooling, water (500 mL) is added to the mixture with stirring. The product is extracted with ethyl acetate (3 x 300 mL). The combined organic layers are concentrated in vacuo to yield a brown solid.

Step 2: Methylation of 1-(5-Fluoro-2-hydroxyphenyl)ethanone

The conversion of the hydroxyl group to a methoxy group is typically achieved through a Williamson ether synthesis. This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent, such as dimethyl sulfate or methyl iodide.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation: To a solution of 1-(5-Fluoro-2-hydroxyphenyl)ethanone in a suitable solvent (e.g., acetone, DMF), a base such as potassium carbonate or sodium hydride is added to deprotonate the phenolic hydroxyl group.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the reaction mixture. The reaction is typically stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound and its precursor.

| Step | Reactants | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data (MS-ESI) |

| Fries Rearrangement | 4-Fluorophenol, Acetyl chloride, Aluminum trichloride | 1-(5-Fluoro-2-hydroxyphenyl)ethanone | 88-98.4 | 56-58 | m/z 153.1 [M-H]⁻ |

| Williamson Ether Synthesis | 1-(5-Fluoro-2-hydroxyphenyl)ethanone, Methylating agent (e.g., (CH₃)₂SO₄) | This compound | - | - | - |

Note: Specific yield and spectroscopic data for the methylation step were not available in the searched literature and would need to be determined experimentally.

Application in Drug Development: Synthesis of Iloperidone

This compound is a pivotal intermediate in the synthesis of Iloperidone. The subsequent steps involve the introduction of a propoxy linker and coupling with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

Synthesis Pathway of Iloperidone

The following diagram illustrates the synthetic pathway of Iloperidone, highlighting the central role of this compound.

Conclusion

This compound serves as a critical building block in the pharmaceutical industry, particularly in the synthesis of the atypical antipsychotic Iloperidone. While its individual discovery is not well-documented, its importance is underscored by its application in the creation of complex and vital medications. The synthetic route, primarily involving a Fries rearrangement followed by a Williamson ether synthesis, is a well-established and efficient method for its production. This guide provides researchers and drug development professionals with a concise yet comprehensive understanding of the synthesis and significance of this important chemical intermediate.

References

A Comprehensive Technical Guide to 1-(5-Fluoro-2-methoxyphenyl)ethanone: Properties, Synthesis, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(5-Fluoro-2-methoxyphenyl)ethanone, a key building block in the synthesis of biologically active compounds. This document covers its nomenclature, chemical properties, and its significant role as a precursor in the development of novel therapeutic agents, particularly chalcone derivatives with potential anti-inflammatory, antimicrobial, and anticancer properties. Detailed experimental protocols and visual diagrams of synthetic and biological pathways are included to support research and development efforts in medicinal chemistry.

Chemical Identity and Nomenclature

This compound is an aromatic ketone that serves as a versatile intermediate in organic synthesis. It is crucial to recognize its various synonyms and identifiers to effectively locate it in chemical databases and literature.

Table 1: Synonyms and Alternative Names

| Type | Identifier |

| Systematic Name | This compound |

| Common Synonyms | 5'-Fluoro-2'-methoxyacetophenone |

| 1-Acetyl-5-fluoro-2-methoxybenzene | |

| CAS Number | 445-82-9 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless liquid or solid | [1][2] |

| Melting Point | 23 °C | [2] |

| Boiling Point | 132 °C at 13 Torr | [2] |

| Density | 1.188 g/mL at 25 °C | [2] |

| Refractive Index | 1.5180 | [2] |

| Purity | ≥97% | [3] |

Synthesis of this compound

The primary synthetic route to this compound is through the Friedel-Crafts acylation of 4-fluoroanisole. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[4][5][6]

General Reaction Scheme

Caption: Friedel-Crafts Acylation for the Synthesis of this compound.

Application in the Synthesis of Chalcone Derivatives

This compound is a valuable precursor for the synthesis of chalcones, which are known for their broad spectrum of biological activities.[7][8][9] The Claisen-Schmidt condensation is the standard method for this transformation, involving the base-catalyzed reaction between an acetophenone and a benzaldehyde.[10]

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials and Reagents:

-

This compound

-

Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol

-

10% Sodium hydroxide solution

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.

-

Slowly add a 10% aqueous solution of sodium hydroxide to the reaction mixture with continuous stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

-

Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Experimental Workflow

Caption: Workflow for the Claisen-Schmidt Condensation to Synthesize Chalcones.

Biological Activities of Derived Chalcones

Chalcones synthesized from this compound and its analogs have demonstrated a range of promising biological activities. The incorporation of fluorine and methoxy groups can significantly influence the pharmacological properties of these molecules.[11][12]

Table 3: Antimicrobial Activity of Selected Chalcone Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| Fluoro/Trifluoromethyl Chalcone 13 | Staphylococcus aureus | 15.6 | [7] |

| Fluoro/Trifluoromethyl Chalcone 14 | Staphylococcus aureus | 7.81 | [7] |

Table 4: Anticancer Activity of Selected Chalcone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-1,2,3-triazole derivative (54) | HepG2 (Liver Cancer) | 0.9 | [7] |

| 2′-hydroxy-2,5-dimethoxychalcone (9) | Canine Lymphoma/Leukemia | 9.76 - 40.83 | [7] |

| 2′-hydroxy-4′,6′-dimethoxychalcone (10) | Canine Lymphoma/Leukemia | 9.18 - 46.11 | [7] |

Potential Signaling Pathways

While direct experimental evidence for the modulation of signaling pathways by chalcones derived specifically from this compound is limited, the broader class of chalcones and flavonoids are known to interact with several key cellular signaling cascades implicated in cancer and inflammation.[8][13][14][15] A plausible mechanism of action for the observed anticancer effects is the induction of apoptosis.

Caption: Plausible Apoptosis Induction Pathway for Chalcone Derivatives.

The anticancer activity of some chalcones has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7] Additionally, an increase in intracellular reactive oxygen species (ROS) can induce mitochondrial stress, leading to the activation of the caspase cascade and programmed cell death.[2] It is important to note that the specific pathways and molecular targets can vary depending on the exact structure of the chalcone derivative and the cellular context.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry. Its utility in the synthesis of chalcones and other heterocyclic compounds provides a pathway to novel therapeutic agents with a wide range of biological activities. The information presented in this guide, including detailed synthetic protocols and an overview of the biological landscape of its derivatives, serves as a valuable resource for researchers dedicated to the discovery and development of new drugs. Further investigation into the specific mechanisms of action and signaling pathways modulated by chalcones derived from this precursor will be crucial for advancing these promising compounds toward clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation process of 5-fluoro-2-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102557909A - Preparation method for 5-fluorin-2-hydroxyacetophenone - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Safety and handling of "1-(5-Fluoro-2-methoxyphenyl)ethanone" in the lab

An in-depth analysis of the safety and handling of "1-(5-Fluoro-2-methoxyphenyl)ethanone" is hampered by the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS 445-82-9). Searches for safety, handling, and toxicity data consistently lead to information on a closely related bromo-derivative, "2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone" (CAS 443914-95-2).

Disclaimer: The following information is based on the available data for "2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone" and should be used as a proxy with caution. It is imperative to consult a certified Safety Data Sheet for "this compound" when it becomes available and to conduct a thorough risk assessment before handling this specific compound.

Physicochemical and Toxicological Data

The following table summarizes the known properties of the proxy compound, "2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone". This data is crucial for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value |

| Chemical Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 76-82 °C |

| Boiling Point | Not available |

| Flash Point | Not available |

| Solubility | Soluble in common organic solvents |

| Purity | Typically ≥98% |

Hazard Identification and Safety Precautions

"2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone" is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. Consider an apron and sleeves for larger quantities. |

| Respiratory | Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |

Experimental Protocols: Safe Handling and Storage

Adherence to strict laboratory protocols is essential to ensure the safety of personnel and the integrity of the research.

General Handling Workflow

The following diagram illustrates a standard workflow for safely handling "2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone" in a laboratory setting.

Storage

Proper storage is crucial to maintain the stability of the compound and prevent accidental exposure.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

| Emergency Situation | First Aid and Response Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately. |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention. |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention. |

| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |

| Fire | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

Logical Relationship of Safety Measures

The following diagram illustrates the hierarchical and interconnected nature of the safety measures required when working with this hazardous chemical.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 1-(5-Fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to numerous therapeutic agents. The quinazoline scaffold is a key pharmacophore in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Notably, several quinazoline derivatives have been successfully developed into FDA-approved drugs, such as gefitinib and erlotinib, which are used in cancer therapy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[1][2]

This document provides a detailed guide for the synthesis of quinazoline derivatives, with a focus on a proposed synthetic pathway originating from 1-(5-fluoro-2-methoxyphenyl)ethanone. While a direct, one-pot synthesis from this specific starting material is not extensively documented, a logical multi-step synthetic route can be devised based on established organic chemistry principles. This note outlines this proposed pathway and provides a detailed, validated protocol for the key cyclization step, using a structurally related and commercially available precursor, 2-amino-5-fluorobenzophenone. This allows for a practical and adaptable methodology for researchers.

Proposed Synthetic Pathway

The conversion of this compound to a quinazoline requires a multi-step approach to introduce an amino group at the C2 position, making it a suitable precursor for cyclization. The proposed workflow is as follows:

Caption: Proposed multi-step synthesis of a 6-fluoroquinazoline from this compound.

Experimental Protocols

The following section details a validated protocol for the synthesis of a 6-fluoro-4-phenyl-2-arylquinazoline, a key step analogous to the final cyclization in the proposed pathway. This method utilizes an iodine-catalyzed oxidative cyclization of a 2-aminobenzophenone with an aryl amine.

Protocol 1: Synthesis of 6-Fluoro-2,4-diphenylquinazoline from 2-Amino-5-fluorobenzophenone and Benzylamine

This protocol is adapted from established methods for quinazoline synthesis via C-H bond amination.

Materials:

-

2-Amino-5-fluorobenzophenone

-

Benzylamine

-

Molecular Iodine (I₂)

-

Dimethyl Sulfoxide (DMSO)

-

Standard laboratory glassware

-

Heating and stirring apparatus (e.g., heating mantle with magnetic stirrer)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a solution of 2-amino-5-fluorobenzophenone (1.0 mmol) and a substituted benzylamine (1.2 mmol) in DMSO (5 mL), add a catalytic amount of iodine (10 mol%).

-

The reaction mixture is stirred and heated at 120-130°C for 8-12 hours in an open-air atmosphere.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then poured into ice-cold water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with a sodium thiosulfate solution to remove residual iodine, and then with water.

-

The crude product is dried and can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Data Presentation

The following table summarizes various reaction conditions for the synthesis of quinazoline derivatives from 2-aminoaryl ketones, providing a comparative overview of different methodologies.

| Starting Material (2-Aminoaryl Ketone) | Reagents | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-5-chlorobenzophenone | Aryl amine | I₂ / DMSO | 130 | 3-8 | Moderate to Good |

| 2-Amino-5-bromobenzophenone | Triethyl orthoformate, Ammonium acetate | Ethanol | Reflux (~78) | 4-6 | Good |

| 2-Aminobenzophenones | Benzylamines | DDQ / Toluene | 80 | 2-4 | 71-92 |

| 2-Aminobenzophenones | Benzylamines | ZIF-67 / TBHP / Toluene | 80 | 12 | Excellent |

| 2-Aminobenzophenones | Benzylamines | I₂ / O₂ (air) | 120 | 8-12 | 49-92 |

Visualizations

Experimental Workflow for Quinazoline Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of quinazolines via oxidative cyclization.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 1-(5-Fluoro-2-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-(5-Fluoro-2-methoxyphenyl)ethanone in Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific literature precedents for this substrate, the following protocols are based on established methods for structurally analogous compounds, including other functionalized bromopyridines and bromoacetophenones.[1] These notes are intended to serve as a robust starting point for reaction optimization and development in medicinal chemistry and materials science.

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] The reaction facilitates the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[3] The synthesis of substituted pyridine derivatives, such as those derived from this compound, is of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceutical agents.[1]

Key Considerations for Successful Coupling

The choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency and yield in the Suzuki coupling of this compound. The electronic properties of the substrate, specifically the presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group, will influence the reactivity of the aryl halide bond.

Catalyst and Ligand Selection: The oxidative addition of the aryl halide to the palladium(0) catalyst is a crucial step in the catalytic cycle.[4][5] For less reactive aryl chlorides or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote this step and achieve good yields.[6]

Base and Solvent Effects: The base plays a key role in the transmetalation step of the Suzuki coupling mechanism.[4][5] The choice of base can significantly impact the reaction rate and the prevalence of side reactions. The solvent system must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Proposed Suzuki Coupling Protocols

The following protocols are proposed as starting points for the Suzuki coupling of a bromo-substituted precursor to this compound, specifically 1-(5-bromo-2-methoxyphenyl)ethanone, with various arylboronic acids. It is highly recommended to screen these conditions to identify the optimal system for a specific boronic acid partner.

Table 1: Proposed Catalyst Systems for Suzuki Coupling

| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 1-3 | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85[1] |

| 2 | 1-3 | Palladium(II) Acetate [Pd(OAc)₂] with SPhos | K₃PO₄ | Toluene | 100 | 4-12 | 75-95[1] |

| 3 | 1-2 | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] | Cs₂CO₃ | DMF | 100 | 6-18 | 70-90[1] |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a standard and widely used method for Suzuki coupling reactions.

Materials:

-

1-(5-Bromo-2-methoxyphenyl)ethanone (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

-

K₂CO₃ (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a dry Schlenk flask, add 1-(5-Bromo-2-methoxyphenyl)ethanone, the arylboronic acid, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add 1,4-dioxane and water to the flask.

-

Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

-

Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: General Procedure using Pd(OAc)₂ with SPhos

This protocol utilizes a more active catalyst system, which can often lead to shorter reaction times and higher yields.

Materials:

-

1-(5-Bromo-2-methoxyphenyl)ethanone (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

Pd(OAc)₂ (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

K₃PO₄ (2.0 mmol)

-

Toluene (10 mL)

Procedure:

-

In a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

-

Add 1-(5-Bromo-2-methoxyphenyl)ethanone and the arylboronic acid to the tube.

-

Add toluene to the tube and seal it.

-

Remove the tube from the glovebox and heat the reaction mixture to 100 °C with stirring for 4-12 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography.[1]

Visualizing the Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of "1-(5-Fluoro-2-methoxyphenyl)ethanone" Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] These application notes provide detailed protocols and a summary of reaction parameters for the Buchwald-Hartwig amination of derivatives of "1-(5-Fluoro-2-methoxyphenyl)ethanone," a common building block in medicinal chemistry.

The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of these components is critical for achieving high yields and selectivities, particularly with challenging substrates.

Reaction Principle and Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst.

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[1]

Experimental Protocols

The following protocols are general procedures that can be adapted for the Buchwald-Hartwig amination of "this compound" derivatives with various amines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrate combinations.

Protocol 1: General Procedure for Amination with Non-Volatile Amines

This protocol is suitable for the coupling of aryl bromides with a range of primary and secondary amines.

Materials:

-

This compound derivative (e.g., 1-(2-bromo-5-fluoro-4-methoxyphenyl)ethanone)

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Schlenk tube or similar reaction vessel

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

-

Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.

-

Heat the reaction mixture to 80-110 °C and stir vigorously.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl ethanone derivative.

Protocol 2: Procedure for Amination with Volatile Amines

This protocol is adapted for use with low-boiling-point amines in a sealed reaction vessel.

Materials:

-

This compound derivative (e.g., 1-(2-bromo-5-fluoro-4-methoxyphenyl)ethanone)

-

Volatile amine (e.g., methylamine, ethylamine)

-

Palladium precatalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., dppp)

-

Base (e.g., Sodium tert-butoxide, NaOtBu)

-

Anhydrous solvent (e.g., Toluene)

-

Sealable reaction tube

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a dry, sealable reaction tube equipped with a magnetic stir bar, add the this compound derivative (1.0 equiv), sodium tert-butoxide (1.5 equiv), Pd(OAc)₂ (0.05 equiv), and dppp (0.075 equiv).

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous toluene, followed by a solution of the volatile amine (2.0-3.0 equiv) in a suitable solvent.

-

Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by LC-MS.

-

After completion, cool the reaction to room temperature.

-

Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected yields for the Buchwald-Hartwig amination of aryl halide derivatives of this compound with various classes of amines. The data is compiled from literature precedents for structurally similar substrates.

Table 1: Amination with Anilines

| Aryl Halide | Aniline | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-acetophenone deriv. | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 85-95 |

| 2-Bromo-acetophenone deriv. | 4-Methoxyaniline | Pd₂(dba)₃ (1) | BINAP (1.5) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | 80-90 |

| 2-Chloro-acetophenone deriv. | Aniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 75-85 |

Table 2: Amination with Alkylamines

| Aryl Halide | Alkylamine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-acetophenone deriv. | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 80 | 8-16 | 80-92 |

| 2-Bromo-acetophenone deriv. | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.0) | THF | 70 | 12 | 78-88 |

| 2-Chloro-acetophenone deriv. | Cyclohexylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS (1.5) | Dioxane | 110 | 24 | 70-85 |

Table 3: Amination with Cyclic Amines

| Aryl Halide | Cyclic Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Bromo-acetophenone deriv. | Morpholine | Pd(OAc)₂ (1) | Xantphos (2) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 90-98 |

| 2-Bromo-acetophenone deriv. | Piperidine | Pd₂(dba)₃ (0.5) | RuPhos (1) | NaOtBu (1.4) | Toluene | 90 | 10 | 88-96 |

| 2-Chloro-acetophenone deriv. | Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ (2.0) | Toluene | 110 | 20 | 75-90 |